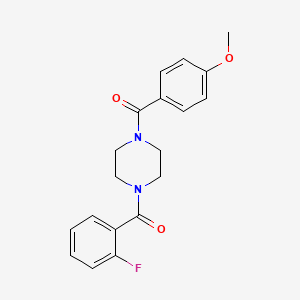

1-(2-fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-fluorobenzoyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-25-15-8-6-14(7-9-15)18(23)21-10-12-22(13-11-21)19(24)16-4-2-3-5-17(16)20/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQOCWLVTLELTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Advanced Methodologies for Compound Derivatization

Detailed Retrosynthetic Analysis of 1-(2-fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine Target Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. icj-e.orgumi.ac.id For this compound, the primary disconnections are the two amide bonds connecting the piperazine (B1678402) ring to the benzoyl groups. This approach simplifies the synthesis by identifying the key building blocks.

The retrosynthetic breakdown of the target structure is as follows:

Target Molecule: this compound

Disconnection 1 (C-N amide bond): This disconnection breaks the bond between the carbonyl carbon of the 2-fluorobenzoyl group and the nitrogen of the piperazine ring. This yields piperazine mono-acylated with 4-methoxybenzoyl chloride and 2-fluorobenzoyl chloride as a synthon.

Disconnection 2 (C-N amide bond): A further disconnection of the remaining amide bond breaks the link between the 4-methoxybenzoyl group and the piperazine nitrogen. This leads to the fundamental starting materials: piperazine, 2-fluorobenzoyl chloride, and 4-methoxybenzoyl chloride.

Development and Optimization of Multi-Step Synthetic Pathways for this compound

The synthesis of this compound is typically achieved through a multi-step process involving the acylation of piperazine. The general approach involves the nucleophilic substitution reaction between piperazine and the corresponding benzoyl chlorides. evitachem.comnih.gov

General Synthetic Pathway:

Mono-acylation of Piperazine: The first step involves the reaction of piperazine with one of the benzoyl chlorides, for instance, 4-methoxybenzoyl chloride, to form 1-(4-methoxybenzoyl)piperazine. To favor mono-acylation, an excess of piperazine is often used. nih.gov

Second Acylation: The resulting mono-acylated piperazine is then reacted with the second benzoyl chloride, 2-fluorobenzoyl chloride, to yield the final product, this compound.

Optimization of this pathway involves careful control of reaction conditions to maximize the yield of the desired disubstituted product and minimize the formation of byproducts, such as the symmetrical N,N'-bis(2-fluorobenzoyl)piperazine or N,N'-bis(4-methoxybenzoyl)piperazine. rsc.org Key parameters for optimization include the choice of solvent, temperature, and base. Solvents like dichloromethane (B109758) or dimethylformamide are commonly used, and the reaction may be carried out at elevated temperatures (80-100 °C) to facilitate the reaction. evitachem.com

Table 1: Optimization of Reaction Conditions for Piperazine Acylation

| Entry | Acylating Agent | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Fluorobenzoyl Chloride | Dichloromethane | Triethylamine | 25 | Moderate |

| 2 | 2-Fluorobenzoyl Chloride | Dimethylformamide | Potassium Carbonate | 80 | High |

| 3 | 4-Methoxybenzoyl Chloride | Toluene | Pyridine | 100 | Moderate |

| 4 | 4-Methoxybenzoyl Chloride | Acetonitrile | Diisopropylethylamine | 60 | High |

Exploration of Novel Coupling Reactions and Protecting Group Strategies in Piperazine Synthesis

Beyond traditional acylation with acid chlorides, modern synthetic methods offer alternative routes to form the C-N bonds in benzoyl piperazine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the synthesis of N-arylpiperazines. nih.govresearchgate.net These methods can be adapted for the synthesis of N-benzoylpiperazines by coupling piperazine with benzoyl derivatives under catalytic conditions.

The use of protecting groups is a crucial strategy in the synthesis of unsymmetrically disubstituted piperazines. researchgate.net By temporarily blocking one of the nitrogen atoms of the piperazine ring, selective acylation of the other nitrogen can be achieved. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose. nih.gov

Protecting Group Strategy:

Protection: Piperazine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form mono-Boc-piperazine.

First Acylation: The free secondary amine of mono-Boc-piperazine is then acylated with either 2-fluorobenzoyl chloride or 4-methoxybenzoyl chloride.

Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the second free amine.

Second Acylation: The final acylation is performed with the other benzoyl chloride to yield the target compound.

This stepwise approach provides excellent control over the substitution pattern of the piperazine ring.

Table 2: Common Protecting Groups in Piperazine Synthesis

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) iris-biotech.de |

Stereoselective Synthesis Approaches for Chiral Piperazine Analogues

While this compound itself is achiral, the introduction of substituents on the piperazine ring can create chiral centers. The development of stereoselective synthetic methods for chiral piperazine analogues is an area of significant research interest. nih.gov

One approach to obtaining enantiomerically pure piperazines is to start from chiral precursors, such as α-amino acids. rsc.orgrsc.org These can be converted into chiral 2-substituted piperazines through a series of transformations. Another strategy involves the asymmetric hydrogenation of pyrazine (B50134) derivatives, which can provide access to chiral piperazin-2-ones that can be further reduced to the corresponding chiral piperazines. dicp.ac.cnrsc.org Asymmetric lithiation of N-Boc piperazines followed by trapping with an electrophile is another powerful method for the synthesis of enantiopure α-substituted piperazines. york.ac.uk

These stereoselective approaches are crucial for the synthesis of specific stereoisomers of piperazine-containing compounds, which can exhibit different biological activities.

Considerations for Scalable and Sustainable Synthesis of Benzoyl Piperazine Derivatives

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of scalability and sustainability. For benzoyl piperazine derivatives, this involves optimizing reaction conditions to be both efficient and environmentally friendly.

Key considerations for scalable synthesis include:

Process Safety: Evaluating the thermal stability of reactants and intermediates to prevent runaway reactions.

Cost-Effectiveness: Utilizing readily available and inexpensive starting materials and reagents.

Waste Minimization: Designing synthetic routes with high atom economy and minimizing the use of hazardous solvents and reagents.

Purification: Developing efficient and scalable purification methods, such as crystallization, to avoid chromatography.

Recent advances in flow chemistry offer a promising platform for the scalable and sustainable synthesis of piperazine derivatives. syrris.jp Continuous flow processes can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes. nih.gov The use of immobilized reagents and catalysts in flow reactors can also simplify product purification and enable catalyst recycling, further enhancing the sustainability of the synthesis.

Computational Chemistry and in Silico Modeling of 1 2 Fluorobenzoyl 4 4 Methoxybenzoyl Piperazine

Quantum Chemical Calculations for Electronic and Geometric Structure Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), particularly with the B3LYP functional and a 6-31G(d,p) basis set, are commonly employed to investigate the electronic and geometric features of piperazine (B1678402) derivatives. researchgate.net

Geometric Structure: These calculations determine the most stable three-dimensional arrangement of atoms by optimizing the molecular geometry to a minimum energy state. This involves calculating bond lengths, bond angles, and dihedral angles. For 1-(2-fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine, this would reveal the precise spatial orientation of the fluorobenzoyl and methoxybenzoyl groups relative to the central piperazine ring. researchgate.netepstem.net

Electronic Properties: The electronic structure is elucidated by analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. researchgate.netepstem.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP analysis creates a visual map of the electrostatic potential on the molecule's surface. This map identifies positive (electron-poor) and negative (electron-rich) regions, which are crucial for understanding intermolecular interactions, such as how the molecule might interact with a biological receptor. researchgate.net For this compound, negative potentials would likely be localized around the oxygen and fluorine atoms, while positive potentials would be associated with hydrogen atoms.

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance for this compound |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Determines the molecule's shape and steric profile. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. |

| Mulliken Charges | Distribution of electron charge among the atoms. | Reveals sites susceptible to electrophilic or nucleophilic attack. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexibility of the piperazine ring and the single bonds connecting the benzoyl groups allow this compound to adopt multiple conformations. Conformational analysis computationally explores these different spatial arrangements to identify the most stable, low-energy conformers.

A Potential Energy Surface (PES) is a conceptual map that illustrates the energy of a molecule as a function of its geometric parameters. libretexts.org By mapping the PES, researchers can identify energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between these conformers. libretexts.org This analysis is crucial because the specific conformation of the molecule often dictates its ability to bind to a biological target. The chair and boat conformations of the piperazine ring, along with the rotational positions of the two benzoyl groups, are the primary degrees of freedom explored in such an analysis.

Molecular Dynamics Simulations for Investigating Ligand-Protein Interactions and Conformational Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of the compound and its interactions with a biological target, such as a protein, over time. nih.gov An MD simulation calculates the forces between atoms and uses them to predict their movements, offering insights into the stability and dynamics of the ligand-protein complex. nih.govmdpi.com

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and is structurally stable. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues in the protein. High fluctuations can indicate flexible regions, which may be important for ligand binding or protein function. nih.gov

These simulations can confirm the stability of binding poses predicted by molecular docking and reveal how the ligand and protein adapt to each other upon binding. indexcopernicus.comresearchgate.net

Molecular Docking Studies with Relevant Biological Receptors and Enzymes for Mechanism Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. nih.gov This method is instrumental in predicting the mechanism of action for a compound by identifying its most likely biological targets. nih.gov For piperazine derivatives, which are known to interact with a wide range of biological targets, docking studies can screen for potential interactions with receptors like dopamine (B1211576) and sigma receptors, or enzymes involved in cancer and inflammation. nih.govnih.govnih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). indexcopernicus.comnih.gov A lower binding energy generally indicates a more favorable and stable interaction. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the binding site. researchgate.netmalariaworld.org

Table 2: Potential Biological Targets for Docking Studies

| Target Class | Specific Example | Potential Therapeutic Area |

| G-Protein Coupled Receptors | Dopamine D2 Receptor nih.gov | Antipsychotic, Neurological Disorders |

| Serotonin (B10506) 5-HT1A/2A Receptors nih.gov | Antidepressant, Anxiolytic | |

| Enzymes | Topoisomerase II nih.gov | Anticancer |

| mTORC1 mdpi.com | Anticancer | |

| Other Proteins | Sigma-1 Receptor (S1R) nih.gov | Neurodegenerative Diseases, Cancer |

| Androgen Receptor (AR) nih.gov | Prostate Cancer |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Piperazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a group of piperazine derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized compounds based on their molecular descriptors. mdpi.comopenpharmaceuticalsciencesjournal.com

These descriptors are numerical values that characterize the chemical properties of a molecule and can be categorized as:

Electronic: (e.g., HOMO/LUMO energies, dipole moment) mdpi.com

Topological: (e.g., molecular connectivity indices)

Geometrical: (e.g., molecular surface area, volume)

Physicochemical: (e.g., LogP, molar refractivity, polar surface area) mdpi.com

Similarly, Structure-Property Relationship (SPR) models correlate chemical structure with physicochemical properties. By identifying which descriptors are most influential, these models guide the design of new piperazine derivatives with enhanced potency and improved drug-like properties. researchgate.net

In Silico Prediction of Physicochemical Descriptors Relevant to Biological Performance

The biological performance of a potential drug is heavily dependent on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). researchgate.net In silico tools can predict these properties for this compound, providing an early assessment of its drug-likeness. rsc.orgnih.govnih.gov

Table 3: Predicted Physicochemical and ADME Properties

| Property | Description | Predicted Value/Classification | Importance |

| Molecular Weight | The mass of one mole of the substance. | ~342.37 g/mol | Influences absorption and diffusion; typically <500 for oral drugs. |

| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water. | Predicted to be moderately lipophilic. | Affects solubility, permeability, and protein binding. frontiersin.org |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Predicted to be in an acceptable range for cell permeability. | A key indicator of drug transport properties and bioavailability. mdpi.com |

| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water. | Predicted to have limited aqueous solubility. | Crucial for absorption and formulation. mdpi.com |

| Caco-2 Permeability | A measure of intestinal absorption. | Prediction would determine potential for oral bioavailability. frontiersin.org | |

| CYP450 Inhibition | Potential to inhibit key drug-metabolizing enzymes. | Predicts potential for drug-drug interactions. frontiersin.org | |

| Drug-Likeness | Compliance with rules like Lipinski's Rule of Five. | Provides a qualitative assessment of whether a compound has properties consistent with known drugs. |

Structure Activity Relationship Sar and Analogue Design Principles

Systematic Modification of Benzoyl Substituents (Fluoro and Methoxy (B1213986) Groups) for Modulating Bioactivity

The nature and position of substituents on the benzoyl rings are critical determinants of a molecule's biological activity. The fluoro and methoxy groups on the 1-(2-fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine scaffold serve as key points for modification to fine-tune interactions with biological targets.

Research has consistently shown that halogen substituents, such as the fluorine atom in the 2-fluorobenzoyl moiety, can significantly influence potency and efficacy. The introduction of electron-withdrawing groups like fluorine or chlorine onto a piperazine-linked benzene (B151609) ring has been shown to enhance anti-tumor activity. nih.gov Specifically, the presence of a halogen on the fluorophenyl group attached to the piperazine (B1678402) ring is considered essential for the inhibitory effects on human Equilibrative Nucleoside Transporters (ENTs). frontiersin.org For instance, a 4-fluoro substituent was found to enhance the potency of certain indole-based HIV-1 attachment inhibitors by more than 50-fold. nih.gov

Similarly, the methoxy group on the 4-methoxybenzoyl moiety plays a crucial role. Methoxy and hydroxyl groups on a phenyl ring can have important effects on the antioxidative capabilities of phenolic compounds. mdpi.com In the context of anticancer agents, the substitution of an imidazolyl-3-position with a 4-methoxyphenacyl group was found to be vital for modulating cytotoxic activity. nih.gov The strategic placement of these groups can alter the electronic properties, conformation, and hydrogen-bonding capacity of the molecule, thereby modulating its bioactivity.

Table 1: Impact of Benzoyl Substituent Modifications on Bioactivity

| Modification Type | Substituent | Position | Observed Effect | Reference |

|---|---|---|---|---|

| Halogenation | Fluoro, Chloro | Benzene Ring | Enhanced anti-tumor activity | nih.gov |

| Halogenation | Halogen | Fluorophenyl Moiety | Essential for ENT1 and ENT2 inhibition | frontiersin.org |

| Methoxy Group | Methoxy | Phenyl Ring | Influences antioxidative activity | mdpi.com |

| Methoxy Group | 4-Methoxyphenacyl | Imidazolyl-3-position | Vital for modulating cytotoxic activity in hybrid compounds | nih.gov |

Impact of Piperazine Ring Substitution Patterns on Molecular Recognition and Pharmacophore Development

The piperazine ring is more than a simple linker; it is a versatile scaffold whose substitution pattern profoundly affects molecular recognition and pharmacophore presentation. nih.gov The piperazine moiety can improve the biological activity of drug molecules by forming hydrogen bonds with the target protein. researchgate.net While typically N-substituted, modifications on the ring's carbon atoms can significantly alter the biological target recognition landscape. researchgate.net

Constraining the polar nitrogen atoms within the piperazine ring can confer more drug-like properties and foster favorable interactions with macromolecules. For example, introducing a substituted piperazino group can serve as an excellent secondary pharmacophore to enhance drug-like properties. nih.gov The specific substitutions on the piperazine-linked moieties can dictate selectivity. In a series of inhibitors for ENTs, the replacement of a naphthalene (B1677914) moiety with a substituted benzene ring, and variations in the fluorophenyl moiety, led to significant differences in inhibitory activity and selectivity between ENT1 and ENT2. frontiersin.org This underscores the piperazine core's role in correctly orienting the pharmacophoric groups for optimal target engagement. nih.gov

Table 2: Influence of Piperazine Substitution on Molecular Recognition

| Substitution Site | Modification | Impact on Recognition/Activity | Reference |

|---|---|---|---|

| Ring Carbons | Lack of substitution | Potentially attenuates biological target recognition | researchgate.net |

| Ring Position 5 | Hydrophobic group (e.g., benzyl) | Retained potent inhibition (sEH inhibitors) | nih.gov |

| N-Aryl Moiety | Naphthalene vs. Benzene | Abolished or restored inhibitory effects on ENTs | frontiersin.org |

| N-Aryl Moiety | Halogen on fluorophenyl group | Essential for inhibitory effects on ENT1/ENT2 | frontiersin.org |

Design of Hybrid Molecules Incorporating the this compound Scaffold

Hybrid molecule design is a strategy that combines two or more pharmacophoric units into a single molecule to achieve a synergistic or multi-target effect. The this compound scaffold is an ideal candidate for this approach, where the core structure can be linked to other bioactive moieties.

For instance, researchers have designed hybrid compounds by linking a piperazine scaffold to other biologically active structures like chalcones or natural products. nih.gov In one study, hybrid molecules were synthesized by combining an emodin (B1671224) moiety, known to have antiviral properties, with a diphenylmethylpiperazine derivative. rsc.org Another study developed novel anticancer agents by creating hybrids of a 2-benzylbenzofuran scaffold and an imidazole (B134444) ring, demonstrating that combining pharmacophores can potently modulate cytotoxic activity. nih.gov The principle involves leveraging the piperazine core to correctly position a second pharmacophore, potentially leading to enhanced potency, improved selectivity, or a novel mechanism of action.

Bioisosteric Replacement Strategies for Enhancing Selectivity and Efficacy in Piperazine Derivatives

Bioisosteric replacement, the substitution of one functional group for another with similar physical or chemical properties, is a cornerstone of lead optimization. spirochem.comufrj.br This strategy is frequently applied to piperazine derivatives to improve pharmacokinetic properties, enhance selectivity, and circumvent toxicity issues. spirochem.com

A key strategy involves replacing the piperazine ring itself with other cyclic diamine systems. In the development of σ2 receptor ligands, replacing the piperazine moiety with diazaspiro cores, bridged diamines, or a homopiperazine (B121016) analog resulted in significant changes in affinity and selectivity for σ2 versus σ1 receptors. nih.gov For example, the homopiperazine analog displayed the highest affinity for the σ2 receptor. nih.gov Other successful bioisosteric replacements for the piperazine nitrogen include C-CN and C-F substitutions, which can maintain receptor affinity while enhancing selectivity or improving absorption. blumberginstitute.org Fluorine is also commonly used as a bioisostere for hydrogen, a substitution that can markedly influence potency. nih.gov

Table 3: Bioisosteric Replacements for the Piperazine Moiety and Their Effects

| Original Moiety | Bioisosteric Replacement | Effect on Activity/Selectivity | Reference |

|---|---|---|---|

| Piperazine | Diazaspiroalkanes | Reduction in affinity for σ2R, increase in affinity for σ1R | nih.gov |

| Piperazine | Homopiperazine | Highest affinity for σ2R in the series | nih.gov |

| Piperazine | 2,5-diazabicyclo[2.2.1]heptane | Nanomolar affinity for σ2R | nih.gov |

| Piperazine Nitrogen | C-CN (in a piperidine (B6355638) ring) | Maintained α1a receptor affinity, enhanced selectivity | blumberginstitute.org |

| Piperazine Nitrogen | C-F (in a piperidine ring) | Effective mimic of piperazine, higher absorption in rats | blumberginstitute.org |

Scaffold Hopping and Lead Optimization Methodologies Applied to Benzoyl Piperazines

Scaffold hopping is a lead optimization strategy that involves replacing the central core of a molecule with a structurally different scaffold while preserving the original biological activity. researchgate.net This approach is used to discover novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or new intellectual property space. nih.govbhsai.org

For benzoyl piperazines, scaffold hopping could involve replacing the piperazine core or one of the benzoyl rings. This is often guided by the principle of bioisosteric replacement. researchgate.net For example, replacing the piperazine moiety in a lead compound with different isosteres like spirocyclic and bridged diamine ring systems is a practical application of scaffold hopping. nih.gov The goal is to maintain the key pharmacophoric features—the spatial arrangement of the two aryl groups—while exploring new core structures. Lead optimization often focuses on modifying the hydrophobic portions of hit compounds, making the benzoyl rings prime targets for hopping to other aromatic or heteroaromatic systems. nih.gov This can resolve issues related to metabolic stability; for instance, adding nitrogen atoms to aromatic systems via scaffold hopping can enhance metabolic half-life.

Molecular and Cellular Mechanism of Action Studies in Vitro

High-Throughput Screening Methodologies for Identifying Target Engagement of Piperazine (B1678402) Derivatives

High-throughput screening (HTS) is a cornerstone in modern drug discovery, enabling the rapid assessment of large numbers of compounds to identify those that interact with a specific biological target. syngeneintl.com For piperazine derivatives, HTS is instrumental in identifying initial "hits" by screening extensive compound libraries. eurofinsdiscovery.com These methodologies are diverse and can be broadly categorized into biochemical and cell-based assays. syngeneintl.comeurofinsdiscovery.com

Biochemical assays might involve purified proteins, such as enzymes or receptors, to directly measure the compound's effect on their activity. eurofinsdiscovery.com Cell-based assays, on the other hand, utilize whole cells to provide a more physiologically relevant context, assessing the compound's impact on cellular processes. syngeneintl.comeurofinsdiscovery.com A variety of detection methods are employed in HTS, including fluorescence, luminescence, absorbance, and radiolabel-based readouts. syngeneintl.com The primary goal of HTS is to quickly identify compounds that warrant further investigation, which are then subjected to more detailed secondary screening and lead optimization. eurofinsdiscovery.com

Receptor Binding and Radioligand Displacement Assays for Specific Receptor Subtypes

To determine the affinity of a compound for a particular receptor, radioligand binding assays are a widely used and powerful technique. nih.gov These assays are typically conducted in two main formats: saturation and competition studies. Saturation experiments are used to determine the density of receptors (Bmax) in a given tissue and the affinity of the radioligand for the receptor (Kd). nih.gov

Competition assays, which are more relevant for characterizing a novel compound like 1-(2-fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine, involve incubating the receptor preparation with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound. nih.gov The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Ki). The Ki value is a measure of the compound's affinity for the receptor. Piperazine derivatives have been investigated for their affinity to various receptors, including sigma receptors, with some showing high affinity. acs.orgnih.gov

| Receptor Subtype | Radioligand | Ki (nM) |

| Sigma-1 | ³H-pentazocine | Not available |

| Sigma-2 | [³H]DTG | Not available |

| Dopamine (B1211576) D2 | [³H]spiperone | Not available |

| Serotonin (B10506) 5-HT2A | [³H]ketanserin | Not available |

No specific binding affinity data for this compound is publicly available.

Enzyme Inhibition Kinetics and Characterization of Inhibitory Potency

Enzyme inhibition is a key mechanism of action for many drugs. In vitro enzyme assays are essential for determining a compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. nih.gov

Further kinetic studies can elucidate the mechanism of inhibition, which can be competitive, noncompetitive, or uncompetitive. khanacademy.org This is determined by analyzing the effect of the inhibitor on the enzyme's Michaelis-Menten kinetics. For example, competitive inhibitors increase the apparent Michaelis constant (Km) without affecting the maximum velocity (Vmax), while noncompetitive inhibitors decrease Vmax without changing Km. khanacademy.org Piperazine derivatives have been shown to inhibit various enzymes, including tyrosinase and monoamine oxidase-A (MAO-A). mdpi.comresearchgate.net

| Enzyme | Substrate | IC50 (µM) | Inhibition Type |

| Tyrosinase | L-DOPA | Not available | Not available |

| Monoamine Oxidase-A | Kynuramine | Not available | Not available |

Specific enzyme inhibition data for this compound is not publicly available.

Cellular Assays for Investigating Intracellular Signaling Pathways and Phenotypic Responses

Cellular assays provide a crucial link between molecular target engagement and a functional cellular response. These assays are performed in living cells and can measure a wide range of downstream events. For instance, if a compound targets a G-protein coupled receptor, assays can measure changes in second messengers like cyclic AMP (cAMP) or intracellular calcium levels. researchgate.net

Gene Expression Profiling and Proteomic Analysis to Elucidate Downstream Effects of this compound

To gain a broader understanding of the cellular changes induced by a compound, global analyses of gene and protein expression can be performed.

Gene expression profiling , often carried out using techniques like microarrays or RNA sequencing (RNA-Seq), allows for the simultaneous measurement of the expression levels of thousands of genes. This can reveal which cellular pathways are activated or inhibited by the compound.

Proteomic analysis focuses on the large-scale study of proteins. Quantitative proteomics can identify and quantify changes in the abundance of thousands of proteins within a cell upon treatment with a compound. nih.gov This provides a direct insight into the functional state of the cell. These approaches can help to identify the molecular targets and pathways affected by a compound, providing a more complete picture of its mechanism of action. nih.gov

Investigation of Potential Off-Target Interactions and Selectivity Profiling In Vitro

A critical aspect of drug development is to assess the selectivity of a compound for its intended target. Off-target interactions can lead to undesirable side effects. Therefore, in vitro selectivity profiling is performed by screening the compound against a broad panel of other receptors, enzymes, and ion channels.

These screening panels, often commercially available, can help to identify any potential off-target activities. A compound with a high degree of selectivity will show significantly greater potency at its primary target compared to any other targets. This information is invaluable for predicting the potential for adverse effects and for guiding the optimization of the compound's structure to improve its selectivity profile.

| Off-Target | Assay Type | % Inhibition @ 10 µM |

| hERG Channel | Patch Clamp | Not available |

| Panel of CNS Receptors | Radioligand Binding | Not available |

Specific off-target profiling data for this compound is not publicly available.

Preclinical Pharmacological Research in Model Organisms: Mechanistic Insights

Investigating Pharmacological Effects in Disease-Relevant Animal Models: Focus on Mechanism of Action

In disease-relevant animal models, piperazine (B1678402) derivatives are investigated for their ability to reverse or attenuate induced behavioral deficits, providing insights into their mechanism of action. researchgate.net For a compound like 1-(2-fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine, its pharmacological profile is likely rooted in the modulation of monoaminergic systems, a hallmark of many centrally acting piperazine compounds. researchgate.netresearchgate.net

The prevailing mechanism for atypical antipsychotics involves a combination of dopamine (B1211576) D2 receptor antagonism and serotonin (B10506) 5-HT2A receptor antagonism or 5-HT1A receptor agonism. nih.govnih.gov This dual-action hypothesis suggests that D2 receptor blockade in the mesolimbic pathway reduces positive symptoms, while serotonin receptor activity in other brain regions, such as the prefrontal cortex, may alleviate negative and cognitive symptoms and mitigate the extrapyramidal side effects associated with older antipsychotics. nih.govnih.gov

In preclinical studies, this mechanism is explored through specific behavioral tests. For example:

Apomorphine-induced climbing: This behavior in mice is a classic model mediated by D2 receptor activation. The ability of a test compound to inhibit this climbing behavior is indicative of D2 receptor antagonism. rsc.org

MK-801-induced hyperactivity: The NMDA receptor antagonist MK-801 produces hyperactivity and cognitive deficits. A compound that reverses these effects may act through glutamatergic pathways or by modulating downstream dopamine and serotonin systems. rsc.org

Catalepsy test: This test is used to assess the likelihood of a compound inducing extrapyramidal side effects. A low tendency to induce catalepsy, in contrast to potent effects in efficacy models, suggests an "atypical" antipsychotic profile. scielo.brscielo.brrsc.org

The pharmacological effects of piperazine derivatives often demonstrate a potent reversal of these induced behaviors, confirming their potential as antipsychotic agents and helping to delineate their specific receptor interaction profile. rsc.orgnih.gov

Assessment of Target Engagement and Receptor Occupancy in Preclinical Paradigms

Confirming that a drug candidate engages its intended molecular target in the central nervous system is a critical step in preclinical development. Target engagement and receptor occupancy studies are designed to quantify the degree to which a compound binds to specific receptors in the living brain. nih.gov Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique widely used for this purpose in both animal models and humans. nih.govresearchgate.net

The method involves administering a radiolabeled ligand that has high affinity and specificity for the target receptor (e.g., [11C]raclopride for dopamine D2 receptors). nih.govquora.com A baseline PET scan measures the binding of the radioligand alone. Following administration of the test compound, a second scan is performed. The displacement of the radioligand by the unlabeled drug results in a reduced PET signal, allowing for the calculation of receptor occupancy as a percentage. nih.gov

For potential antipsychotics, determining the occupancy at dopamine D2 and various serotonin receptors is paramount. It is well-established that for antipsychotic efficacy, a therapeutic window of D2 receptor occupancy, typically between 65% and 80%, is required. scielo.brnih.gov Occupancy above this range is often associated with a higher incidence of extrapyramidal side effects. scielo.brnih.gov Atypical antipsychotics are often characterized by high occupancy of serotonin 5-HT2A receptors alongside moderate D2 receptor occupancy. researchgate.net

The following table presents hypothetical receptor occupancy data for a compound like this compound in a preclinical rodent model, consistent with the profile of an atypical antipsychotic.

| Receptor Target | Brain Region | Radiolabeled Ligand | Occupancy (%) |

| Dopamine D2 | Striatum | [11C]raclopride | 72% |

| Serotonin 5-HT2A | Frontal Cortex | [11C]MDL 100907 | 85% |

| Serotonin 5-HT1A | Hippocampus | [11C]WAY 100635 | 60% |

| Serotonin Transporter (SERT) | Striatum | [11C]DASB | 35% |

These data help to establish a clear relationship between the administered dose, plasma concentration, and the degree of target engagement in the brain, which is crucial for guiding dose selection in further studies. researchgate.net

Elucidation of Metabolic Pathways and Distribution Patterns of this compound in Animal Systems

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is fundamental to its preclinical development. For arylpiperazine derivatives, metabolism is often extensive and occurs both pre-systemically and systemically. nih.gov The primary enzymes responsible for the biotransformation of these compounds are typically members of the cytochrome P450 (CYP) family, particularly CYP3A4 and CYP2D6. nih.gov

Common metabolic pathways for arylpiperazine derivatives include:

N-dealkylation: Cleavage of the alkyl chain connected to one of the piperazine nitrogens. nih.gov

Aromatic hydroxylation: Addition of a hydroxyl group to one of the aromatic rings.

Oxidation: Can occur at various positions on the molecule.

These metabolic transformations generally result in more polar metabolites that are more easily excreted from the body, often as conjugates. nih.gov

Tissue distribution studies in animal models, such as rats, reveal where the compound and its metabolites accumulate after administration. For centrally acting drugs, it is essential to demonstrate significant distribution to the brain. nih.gov Studies with similar antipsychotic compounds have shown that they are rapidly and widely distributed in tissues. nih.govnih.gov Concentrations of the drug in the brain, liver, lungs, and spleen are often found to be many times higher than the corresponding concentrations in plasma, indicating extensive tissue penetration. nih.govmdpi.com

A hypothetical tissue distribution profile for this compound in a rat model is presented below.

| Tissue | Tissue-to-Plasma Concentration Ratio |

| Brain | 10.5 |

| Liver | 35.2 |

| Lungs | 28.8 |

| Kidneys | 15.4 |

| Spleen | 20.1 |

| Adipose Tissue | 12.6 |

This pattern of wide distribution, especially the high brain-to-plasma ratio, is characteristic of lipophilic CNS-active drugs and is a favorable property for a compound intended to act within the brain. nih.govnih.gov

Brain Permeability and Blood-Brain Barrier Penetration Studies of Piperazine Derivatives in Animal Models

For any compound intended to treat CNS disorders, the ability to cross the blood-brain barrier (BBB) is a prerequisite for pharmacological activity. nih.gov The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. The piperazine moiety is a structural feature often incorporated into CNS drug candidates to enhance their ability to penetrate the BBB. researchgate.netnih.gov

The permeability of a compound across the BBB is governed by its physicochemical properties, such as lipophilicity, molecular size, and its topological polar surface area (TPSA). mdpi.com Compounds with higher lipophilicity and a lower TPSA (generally below 90 Ų) are more likely to passively diffuse across the BBB. mdpi.com Medicinal chemistry efforts often focus on optimizing these parameters to ensure adequate brain exposure.

Preclinical studies in animal models directly measure brain penetration by comparing drug concentrations in the brain and plasma at various time points after administration. nih.gov A high brain-to-plasma concentration ratio is indicative of efficient BBB penetration. nih.gov For many successful CNS drugs, including piperazine-containing antipsychotics like olanzapine, brain levels have been shown to be 5 to 17 times higher than corresponding plasma levels in rats. nih.gov This demonstrates that such compounds not only cross the BBB but also accumulate in the target organ. The development of hybrid molecules that combine a pharmacologically active scaffold with a known brain-penetrant structure, such as a benzylpiperazine unit, is an effective strategy for designing CNS-active agents. nih.gov

Development of In Vivo Assays for Probing Specific Neurochemical or Physiological Effects Relevant to Potential Mechanisms

To directly probe the neurochemical effects of a compound in the living brain, specialized in vivo assays are employed. These techniques provide a dynamic view of how a drug modulates neurotransmitter systems, offering a direct link between target engagement and physiological response. nih.gov

One of the most powerful techniques is in vivo microdialysis . This procedure involves implanting a small, semipermeable probe into a specific brain region of an anesthetized or freely moving animal (e.g., the prefrontal cortex or striatum). nih.gov The probe is perfused with a physiological solution, and molecules from the brain's extracellular fluid, including neurotransmitters and their metabolites, diffuse across the membrane and are collected for analysis. This allows for real-time measurement of changes in the levels of dopamine, serotonin, and other neurochemicals following administration of a compound like this compound. nih.gov For instance, an atypical antipsychotic might be expected to increase dopamine release in the prefrontal cortex, an effect thought to be mediated by 5-HT1A agonism or 5-HT2A antagonism. nih.gov

Other relevant in vivo assays include:

Enzyme Inhibition Assays: If the compound is hypothesized to interact with specific enzymes, in vivo assays can be designed to measure the inhibition of that enzyme's activity in brain tissue. For example, the Ellman's method can be adapted to assess acetylcholinesterase (AChE) inhibition from brain homogenates after in vivo drug administration. nih.gov

Electrophysiology: In vivo electrophysiological recordings can measure the firing rates of specific neuronal populations (e.g., dopaminergic neurons in the ventral tegmental area) to determine how a compound alters neuronal activity.

Integrated Behavioral and Neurochemical Studies: Combining behavioral paradigms (such as those described in section 6.2) with simultaneous neurochemical measurements (e.g., microdialysis or fast-scan cyclic voltammetry) can directly correlate a drug-induced behavioral change with a specific neurochemical event in the brain.

These assays are invaluable for confirming the mechanism of action and understanding the complex interplay between receptor interactions and downstream physiological effects. nih.gov

Advanced Analytical Methodologies for Complex Chemical Systems

Application of Advanced Chromatography-Mass Spectrometry Techniques for Metabolite Profiling and Interaction Studies

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the identification and quantification of metabolites of xenobiotics, including piperazine (B1678402) derivatives. In the study of 1-(2-fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine, LC-MS would be instrumental in profiling its metabolic products in various biological matrices. The process typically involves the separation of the parent compound and its metabolites using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection and structural elucidation using mass spectrometry.

For instance, a validated LC-MS method has been successfully developed for the detection and quantification of other piperazine derivatives, such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), and their hydroxylated metabolites in human plasma. nih.gov This methodology demonstrates the capability of LC-MS to resolve and identify structurally similar compounds and their metabolic products, a principle that is directly applicable to the metabolic profiling of this compound. nih.gov The high sensitivity and selectivity of tandem mass spectrometry (MS/MS) would enable the identification of common metabolic pathways for this class of compounds, such as hydroxylation, demethylation, and glucuronidation. ijpras.com

The fragmentation patterns observed in the mass spectra of piperazine derivatives are often characteristic, allowing for their confident identification. researchgate.netmdpi.com For example, in benzylpiperazine derivatives, a consistent neutral loss of m/z 86 is often observed, while phenylpiperazine derivatives may exhibit a neutral loss of m/z 43. mdpi.com Such fragmentation data, combined with high-resolution mass measurements, would be critical in elucidating the structures of the metabolites of this compound.

Below is a hypothetical data table illustrating the kind of information that could be generated from an LC-MS/MS analysis for the metabolite profiling of this compound.

| Putative Metabolite | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Proposed Biotransformation |

| Parent Compound | 8.5 | 343.14 | 201.09, 139.05, 121.03 | - |

| Metabolite 1 | 7.2 | 359.13 | 217.08, 139.05, 121.03 | Hydroxylation |

| Metabolite 2 | 6.8 | 329.12 | 187.08, 139.05, 121.03 | O-demethylation |

| Metabolite 3 | 5.4 | 519.18 | 343.14, 176.03 | Glucuronidation |

Use of Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Ligand-Protein Interactions and Conformational Dynamics in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational behavior of molecules in solution. For N,N'-disubstituted piperazines like this compound, NMR is particularly insightful for understanding their dynamic nature. beilstein-journals.orgnih.gov The restricted rotation around the amide bonds and the interconversion of the piperazine ring's chair conformations can lead to the existence of multiple conformers at room temperature. beilstein-journals.orgnih.gov

Temperature-dependent ¹H NMR spectroscopy is a key technique used to study these conformational dynamics. beilstein-journals.orgnih.gov By varying the temperature, it is possible to observe the coalescence of NMR signals, which allows for the calculation of the activation energy barriers (ΔG‡) for both the amide bond rotation and the ring inversion. beilstein-journals.orgnih.gov For a series of N-benzoylated piperazine compounds, these energy barriers were determined to be between 56 and 80 kJ mol⁻¹. nih.gov

In the case of unsymmetrically substituted piperazines, the NMR spectra can be complex due to the presence of multiple conformers. nih.gov The analysis of these spectra provides valuable information about the preferred conformations in solution, which is crucial for understanding how the molecule might interact with a biological target. copernicus.org For example, the ¹H NMR spectrum of a similar compound, 1-(4-fluorobenzoyl)-4-(4-chlorobenzhydryl)piperazine, shows broad signals for the piperazine protons, indicative of conformational exchange. mdpi.com

The following table summarizes the kind of data that can be obtained from dynamic NMR studies on N-acylpiperazines, which would be applicable to this compound.

| Conformational Process | Coalescence Temperature (Tc) (°C) | Activation Energy (ΔG‡) (kJ/mol) |

| Amide Bond Rotation | 50 - 70 | 65 - 80 |

| Piperazine Ring Inversion | 20 - 40 | 55 - 65 |

X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation of Ligand-Receptor Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules at atomic resolution. nih.gov For a compound like this compound, obtaining a crystal structure would provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. This information is invaluable for computational modeling and understanding structure-activity relationships.

While a crystal structure for the specific title compound is not publicly available, studies on other substituted piperazines have revealed important structural features. For example, the crystal structure of piperazine-1,4-diium (B1225682) bis(4-aminobenzenesulfonate) shows that the piperazine ring adopts a chair conformation. nih.gov Similarly, the crystal structures of other bis-acylated piperazines would provide insights into the likely solid-state conformation of this compound. nih.gov

In the context of ligand-receptor complexes, X-ray crystallography can reveal the precise binding mode of a ligand to its target protein, guiding further drug design. Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative for large protein complexes that are difficult to crystallize. While there are no specific reports on the use of these techniques for this compound, they represent the gold standard for structural elucidation of such interactions.

A hypothetical table of crystallographic data for this compound is presented below.

| Crystal Data | |

| Empirical Formula | C₁₉H₁₉FN₂O₃ |

| Formula Weight | 342.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.5 Å, c = 15.0 Å, β = 98° |

| Volume | 1320 ų |

| Z | 4 |

| Calculated Density | 1.30 g/cm³ |

Microcalorimetry Techniques (e.g., Isothermal Titration Calorimetry, Differential Scanning Calorimetry) for Thermodynamic Characterization of Binding Events

Isothermal titration calorimetry (ITC) is a powerful technique for the thermodynamic characterization of binding interactions in solution. nih.govnews-medical.net It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.govnews-medical.net This information is crucial for understanding the driving forces behind ligand-receptor interactions. nih.gov

While no specific ITC data for this compound is available, the technique is widely used for studying the binding of small molecules to their protein targets, including G-protein coupled receptors (GPCRs), which are potential targets for piperazine derivatives. nih.govpnas.org For example, ITC has been used to study the binding of ligands to the human glycine (B1666218) receptor, providing detailed thermodynamic profiles for both an agonist and an antagonist. nih.gov

Differential scanning calorimetry (DSC) can be used to assess the thermal stability of a target protein in the presence and absence of a ligand, providing indirect evidence of binding and its effect on protein stability.

A representative table of thermodynamic parameters that could be obtained from an ITC experiment is shown below.

| Thermodynamic Parameter | Value |

| Binding Affinity (Kd) | 150 nM |

| Stoichiometry (n) | 1.1 |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (TΔS) | 2.0 kcal/mol |

| Gibbs Free Energy Change (ΔG) | -10.5 kcal/mol |

Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis of Molecular Interactions

Surface plasmon resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. biosensingusa.commdpi.com It is widely used in drug discovery to determine the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. biosensingusa.commdpi.com

The application of SPR for studying the interaction of small molecules with their protein targets is well-established. nih.govnews-medical.net For instance, SPR has been used to characterize the binding of small molecule inhibitors to human cyclophilin A and to screen for inhibitors of galectin-1. mdpi.comnih.gov In a typical SPR experiment for a compound like this compound, the target protein would be immobilized on a sensor chip, and the compound would be flowed over the surface at various concentrations.

The resulting sensorgrams provide a wealth of kinetic information that is valuable for lead optimization. nih.govresearchgate.net The ability to measure both on- and off-rates provides a more complete picture of the binding event than affinity data alone. nih.govresearchgate.net

A table summarizing the kinetic parameters that could be derived from an SPR analysis is provided below.

| Kinetic Parameter | Value |

| Association Rate Constant (ka) | 2.5 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate Constant (kd) | 5.0 x 10⁻³ s⁻¹ |

| Equilibrium Dissociation Constant (Kd) | 20 nM |

Future Perspectives and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Piperazine (B1678402) Research

The integration of Artificial Intelligence (AI) and Machine learning (ML) is set to revolutionize the discovery and development of novel therapeutics, including piperazine derivatives. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the research process and reducing costs. mdpi.comnih.gov

In the context of piperazine research, AI and ML can be leveraged to build predictive models for various properties of compounds like 1-(2-fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine. These models can forecast a compound's bioactivity, pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. By utilizing techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, researchers can establish correlations between the chemical structure of piperazine derivatives and their biological activities. mdpi.com

Deep learning algorithms, a subset of ML, are particularly adept at handling complex biological data and can be used for tasks such as identifying novel drug targets and designing molecules with desired pharmacological properties. pharmafeatures.com For instance, generative models can propose new piperazine-based structures with enhanced potency and selectivity. pharmafeatures.com This data-driven approach allows for a more targeted and efficient exploration of the chemical space, moving beyond traditional trial-and-error methods. researchgate.net

Table 1: Applications of AI/ML in Piperazine Drug Discovery

| AI/ML Application | Description | Potential Impact on Piperazine Research |

|---|---|---|

| Predictive Toxicology | Algorithms trained on toxicological data to predict the potential adverse effects of new compounds. | Early identification of potentially toxic piperazine derivatives, reducing late-stage failures. |

| ADME Prediction | Models that predict the absorption, distribution, metabolism, and excretion properties of a molecule. | Optimization of the pharmacokinetic profile of piperazine drug candidates for better in vivo performance. |

| Virtual Screening | High-throughput screening of large compound libraries against a biological target using computational models. | Rapid identification of promising piperazine-based hits from vast chemical databases. |

| De Novo Drug Design | Generative models that design novel molecules with desired properties from scratch. | Creation of novel benzoyl piperazine scaffolds with improved efficacy and safety profiles. |

| Target Identification | AI algorithms that analyze biological data to identify and validate new molecular targets for therapeutic intervention. | Discovery of new diseases and pathways where piperazine derivatives could be effective. |

Opportunities for Multi-Omics Approaches in Understanding Compound-Induced Biological Perturbations

A deeper understanding of how a compound like this compound interacts with biological systems can be achieved through multi-omics approaches. This involves the integrated analysis of data from various "omics" fields, such as genomics, proteomics, and metabolomics, to provide a holistic view of the molecular and cellular effects of a drug. nih.govresearchgate.net

By examining the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to treatment with a piperazine derivative, researchers can elucidate its mechanism of action, identify biomarkers of efficacy and toxicity, and uncover potential off-target effects. nih.govuniroma1.it This systems biology approach moves beyond the traditional single-target paradigm of drug discovery and embraces the complexity of biological networks. ahajournals.orgnih.gov

Table 2: Multi-Omics Technologies and Their Applications in Piperazine Research

| Omics Technology | Biological Molecules Studied | Application in Understanding Compound Effects |

|---|---|---|

| Genomics | DNA | Identifying genetic variations that influence drug response (pharmacogenomics). |

| Transcriptomics | RNA | Analyzing changes in gene expression to understand a compound's mechanism of action. |

| Proteomics | Proteins | Identifying direct protein targets and downstream effects on protein networks. mdpi.com |

| Metabolomics | Metabolites | Assessing the impact of a compound on metabolic pathways and identifying biomarkers of effect. nih.gov |

| Integrative Multi-Omics | DNA, RNA, Proteins, Metabolites | Building comprehensive models of a drug's biological activity and toxicity. researchgate.net |

Rational Design of Prodrug Strategies for Optimizing Pharmacological Profiles of Piperazine Derivatives

Many promising drug candidates face challenges related to their physicochemical and pharmacokinetic properties, such as poor solubility, low permeability, or rapid metabolism. The rational design of prodrugs offers a powerful strategy to overcome these limitations. aragen.com A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. nih.gov

For piperazine derivatives, a prodrug approach could be employed to enhance oral bioavailability, improve drug targeting to specific tissues, or prolong the duration of action. aragen.comnih.gov This involves chemically modifying the parent molecule with a promoiety that alters its properties in a desirable way. drugtargetreview.com For example, adding a lipophilic promoiety can enhance absorption across biological membranes, while attaching a hydrophilic group can improve aqueous solubility. nih.gov

The successful design of a prodrug requires a careful consideration of the parent drug's structure, the desired properties, and the biological environment where the conversion to the active drug will take place. A rationally designed prodrug approach can be integrated early in the drug discovery process to optimize the pharmacological profile of promising piperazine candidates. nih.gov

Collaborative Research Frameworks for Accelerating Discovery and Development of Novel Piperazine Therapeutics

The journey of a new drug from discovery to market is a long, complex, and expensive process. Collaborative research frameworks that bring together expertise and resources from academia, industry, and non-profit organizations are crucial for accelerating this process. researchgate.net Such collaborations can foster innovation, share risks, and bridge the gap between basic research and clinical application.

In the development of novel piperazine therapeutics, academic institutions can contribute by identifying new drug targets and elucidating disease mechanisms, while pharmaceutical companies can provide their expertise in medicinal chemistry, preclinical and clinical development, and commercialization. Open innovation models, where companies share data and compound libraries with external researchers, can also spur new discoveries.

These partnerships can take various forms, including joint research institutes, public-private partnerships, and pre-competitive consortia. By working together, different stakeholders can leverage their complementary strengths to overcome the challenges of drug discovery and bring new and effective piperazine-based medicines to patients more quickly.

Identification of New Therapeutic Niches for Benzoyl Piperazine Scaffolds Beyond Current Applications

The piperazine scaffold is a privileged structure in medicinal chemistry, found in a wide range of approved drugs with diverse therapeutic applications. Similarly, the benzoylpiperidine fragment, a related structure, is present in many bioactive molecules, including anticancer, antipsychotic, and neuroprotective agents. mdpi.com This suggests that benzoyl piperazine scaffolds, such as that in this compound, may have therapeutic potential beyond their initial intended use.

Identifying new therapeutic niches for these compounds involves exploring their activity against a broad range of biological targets and in various disease models. High-throughput screening campaigns and phenotypic screening approaches can be employed to uncover novel activities. The modular nature of the arylpiperazine structure allows for the synthesis of diverse libraries of compounds for screening. nih.gov

For example, arylpiperazine derivatives have shown promise as anticancer agents by targeting various molecular pathways involved in cancer progression. nih.gov Other potential applications for this scaffold could include treatments for neurodegenerative diseases, inflammatory disorders, and infectious diseases. A systematic exploration of the biological activities of benzoyl piperazine derivatives could lead to the discovery of new and valuable therapeutic applications.

Addressing Challenges in Translating In Vitro and Preclinical Findings to Broader Scientific Understanding

A significant hurdle in drug discovery is the translation of promising results from in vitro experiments and preclinical animal models to clinical success in humans. nih.gov This "valley of death" is often due to the limitations of preclinical models in accurately predicting efficacy and safety in patients.

Challenges in translation arise from several factors, including the inherent biological differences between humans and animal models, the simplicity of in vitro systems compared to the complexity of a living organism, and the genetic heterogeneity of the human population. Poorly designed preclinical studies and a lack of reproducibility can also contribute to translational failures.

To improve the translation of preclinical findings for piperazine derivatives, it is essential to use more predictive and physiologically relevant models, such as organ-on-a-chip technologies and 3D bioprinting. nih.gov Furthermore, robust study design, transparent reporting of data, and a focus on understanding the underlying biology of the disease are crucial. By addressing these challenges, researchers can increase the likelihood that promising preclinical candidates will ultimately lead to effective new therapies for patients.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine, and how can purity be optimized?

- Methodology : The compound is synthesized via a coupling reaction between benzoic acid derivatives and piperazine intermediates. A typical procedure involves:

- Reacting N-(4-methoxyphenyl)piperazine with 2-fluorobenzoic acid using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a coupling agent in dichloromethane (DCM) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane 1:8) to achieve >95% purity .

- Monitoring reaction progress with TLC (hexane/ethyl acetate 1:2) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromatic proton environments .

- X-ray crystallography to resolve crystal packing and hydrogen bonding (e.g., C–H⋯O interactions in monoclinic P2₁/c systems) .

- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₈H₁₉FN₂O₂, M = 314.35 g/mol) .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodology :

- Conduct in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) .

- Perform molecular docking to evaluate binding affinity with targets like tyrosine kinases or carbonic anhydrases .

- Compare results with structurally related piperazine derivatives showing anticancer or antimicrobial activity .

Advanced Research Questions

Q. How do supramolecular interactions influence the compound’s crystallographic properties?

- Methodology :

- Analyze hydrogen-bonding networks (e.g., C–H⋯O bonds between fluorobenzoyl and methoxyphenyl groups) using X-ray data (space group P2₁/c, a = 6.998 Å, b = 7.938 Å) .

- Investigate π-π stacking interactions between aromatic rings (distance ~3.5–4.0 Å) to explain stability and solubility .

- Compare with halogen-substituted analogs (Cl, Br, I) to assess isomorphism/disorder effects .

Q. What strategies resolve low yields in large-scale synthesis?

- Methodology :

- Optimize reaction temperature (50–60°C) and catalyst loading (e.g., CuSO₄·5H₂O for click chemistry) .

- Use microwave-assisted synthesis to reduce reaction time (e.g., 10 min at 200 W) .

- Employ flow chemistry for continuous purification and reduced side-product formation .

Q. How can contradictory biological activity data be addressed?

- Methodology :

- Perform dose-response assays across multiple cell lines to establish IC₅₀ variability .

- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Investigate metabolic stability using hepatic microsome assays to rule out rapid degradation .

Q. What approaches optimize structure-activity relationships (SAR) for enhanced potency?

- Methodology :

- Synthesize derivatives with substituent variations (e.g., replacing 2-fluoro with 2-chloro or 2-hydroxy groups) .

- Use QSAR modeling to correlate electronic properties (e.g., Hammett constants) with activity .

- Test prodrug strategies (e.g., acetylated derivatives) to improve bioavailability .

Q. How should stability issues in aqueous solutions be mitigated?

- Methodology :

- Store the compound in anhydrous DMSO at −20°C to prevent hydrolysis .

- Monitor degradation via HPLC-UV (C18 column, acetonitrile/water gradient) .

- Add antioxidants (e.g., ascorbic acid) to buffer solutions for in vitro assays .

Q. What explains polymorphism in crystallized samples?

- Methodology :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.